molecular formula C12H13NO2 B1401151 1H-Indole-5-carboxylic acid, 1-propyl- CAS No. 501905-90-4

1H-Indole-5-carboxylic acid, 1-propyl-

Cat. No. B1401151
M. Wt: 203.24 g/mol
InChI Key: LJFAWBLWBQOZOP-UHFFFAOYSA-N
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Description

1H-Indole-5-carboxylic acid, 1-propyl- is a derivative of indole-5-carboxylic acid . Indole-5-carboxylic acid is an indole derivative that, upon electropolymerization, forms an electroactive polymer film of poly (indole-5-carboxylic-acid) .


Synthesis Analysis

Methyl indole-5-carboxylate, a substituted 1H-indole, can be prepared by the esterification of indole-5-carboxylic acid . Another synthesis method involves the reaction of Indole-5-carboxylic acid with Iodomethane .


Chemical Reactions Analysis

Indole-5-carboxylic acid has been used in the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles, potential anticancer immunomodulators . It’s also used in the preparation of indolyl-quinolines via metal- and solvent-free autoxidative coupling reaction .

Scientific Research Applications

Synthesis and Biological Activity

1H-Indole-5-carboxylic acid, 1-propyl- derivatives show promise in therapeutic applications, with significant antibacterial and moderate antifungal activities observed. This research involved synthesizing a series of compounds from 1-Propyl-1H-indole-2-carboxylic acid, which were then characterized using various spectroscopic techniques. The synthesized compounds displayed significant antibacterial activities against various pathogens, comparing favorably with standard drugs like Ampicillin and Nystatin (Raju et al., 2015).

Characterization in Electro-Polymerization

Characterization of the trimer of indole‐5‐carboxylic acid formed during electro‐polymerization has been conducted using 1H NMR spectroscopy. Various NMR techniques were employed to analyze the spectrum fully, providing insights into the structural properties and behavior of the molecule in different conditions (Mackintosh et al., 1994).

Molecular Docking Studies

Molecular docking studies of indole-2-carboxylic acids derivatives were carried out to predict binding interactions with target proteins. These studies are crucial for understanding how these compounds interact at a molecular level, which is vital for drug development and other applications (Reddy et al., 2022).

Synthesis of Indole-Benzimidazole Derivatives

Indole-3-carboxylic acid derivatives have been synthesized and combined with substituted o-phenylenediamines, resulting in indole-benzimidazole compounds. These are interesting for their potential applications in pharmaceuticals and other chemical industries (Wang et al., 2016).

Development of Non-Precious Oxygen Reduction Catalysts

Carbon supported polyindole-5-carboxylic acid bonded with pyridine-2,4-diamine copper complex has been studied as a non-precious oxygen reduction catalyst. This research represents an important step in developing efficient and cost-effective catalysts for various industrial applications (Yu et al., 2014).

properties

IUPAC Name

1-propylindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-6-13-7-5-9-8-10(12(14)15)3-4-11(9)13/h3-5,7-8H,2,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFAWBLWBQOZOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-5-carboxylic acid, 1-propyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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